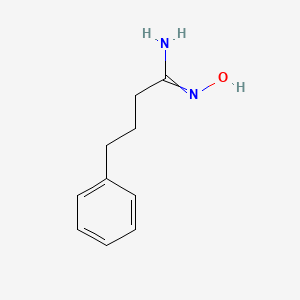

![molecular formula C28H48N2O8 B14106881 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14106881.png)

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TCO-PEG4-TCO: trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene , is a compound widely used in the field of click chemistry. This compound consists of two trans-cyclooctene groups connected by a polyethylene glycol spacer. The trans-cyclooctene groups are known for their high reactivity in strain-promoted inverse electron-demand Diels-Alder reactions, making TCO-PEG4-TCO a valuable tool for bioconjugation and labeling applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-TCO typically involves the reaction of trans-cyclooctene with a polyethylene glycol derivative. One common method is to use a trans-cyclooctene amine reactive reagent, which can be conjugated to an oligonucleotide containing a primary amine using N-hydroxysuccinimide ester chemistry . The reaction conditions usually involve mild temperatures and aqueous solvents to ensure high efficiency and yield.

Industrial Production Methods: In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems. The process includes the purification of the final product using high-performance liquid chromatography or polyacrylamide gel electrophoresis to ensure the highest purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: TCO-PEG4-TCO primarily undergoes strain-promoted inverse electron-demand Diels-Alder reactions with tetrazine derivatives . This reaction is highly selective and proceeds rapidly without the need for metal catalysts, making it ideal for bioorthogonal applications.

Common Reagents and Conditions: The most common reagents used in reactions with TCO-PEG4-TCO are tetrazine derivatives. The reaction conditions are typically mild, often carried out at room temperature in aqueous buffers .

Major Products Formed: The major products formed from the reaction between TCO-PEG4-TCO and tetrazine derivatives are stable covalent linkages. This reaction is often used to label proteins, antibodies, and other biomolecules with high efficiency and specificity .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, TCO-PEG4-TCO is used for the site-specific labeling of biomolecules. Its high reactivity and selectivity make it an excellent tool for studying molecular interactions and dynamics .

Biology: In biological research, TCO-PEG4-TCO is employed for the conjugation of proteins and other biomolecules. This allows for the precise tracking and imaging of biological processes in living cells and organisms .

Medicine: In the medical field, TCO-PEG4-TCO is used in the development of targeted drug delivery systems. Its ability to form stable covalent bonds with specific biomolecules makes it a valuable component in the design of therapeutic agents .

Industry: In industrial applications, TCO-PEG4-TCO is used in the production of diagnostic tools and biosensors. Its high reactivity and stability make it an ideal candidate for the development of sensitive and specific detection systems .

Mecanismo De Acción

The mechanism of action of TCO-PEG4-TCO involves the strain-promoted inverse electron-demand Diels-Alder reaction with tetrazine derivatives. The high internal strain on the trans-cyclooctene double bond facilitates this reaction, leading to the formation of a stable covalent linkage . This reaction is highly selective and proceeds rapidly, making it suitable for bioorthogonal applications.

Comparación Con Compuestos Similares

- TCO-PEG3-NHS ester

- TCO-PEG4-NHS ester

- TCO-PEG3-maleimide

- TCO-PEG4-DBCO

Uniqueness: TCO-PEG4-TCO stands out due to its polyethylene glycol spacer, which provides increased water solubility and reduces steric hindrance during reactions. This makes it more versatile and efficient compared to other similar compounds .

Propiedades

Fórmula molecular |

C28H48N2O8 |

|---|---|

Peso molecular |

540.7 g/mol |

Nombre IUPAC |

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32) |

Clave InChI |

ZLDVUVLAIKSQGP-UHFFFAOYSA-N |

SMILES canónico |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106803.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14106811.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14106818.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B14106822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106837.png)

![ethyl 4-[1-methyl-3-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14106838.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106843.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106845.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14106850.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106853.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/structure/B14106863.png)

![8-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106869.png)